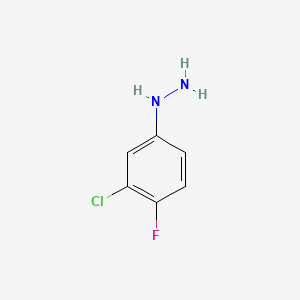

3-Chloro-4-fluorophenylhydrazine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-chloro-4-fluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c7-5-3-4(10-9)1-2-6(5)8/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUORBNTWCCJANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371453 | |

| Record name | 3-Chloro-4-fluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84282-78-0 | |

| Record name | 3-Chloro-4-fluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-fluorophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Organic Synthesis and Medicinal Chemistry Research

The primary importance of 3-Chloro-4-fluorophenylhydrazine lies in its role as a versatile starting material. In organic synthesis, it is a cornerstone for the construction of various heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These scaffolds are of immense interest due to their presence in a vast number of biologically active compounds and natural products.

One of the most prominent applications of this compound is in the Fischer indole (B1671886) synthesis . thermofisher.comwikipedia.org This classic and enduring reaction allows for the creation of indole rings, a fundamental structural motif in many pharmaceuticals and biologically important molecules. thermofisher.comwikipedia.org By reacting this compound with a suitable ketone or aldehyde under acidic conditions, chemists can efficiently construct indoles bearing the 3-chloro-4-fluoro substitution pattern on the phenyl ring. This specific substitution is often sought after in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, which can in turn influence its biological activity and pharmacokinetic profile.

Beyond indoles, this hydrazine (B178648) derivative is instrumental in the synthesis of other important heterocyclic systems. For instance, it is a key reactant in the preparation of pyrazole (B372694) derivatives. Pyrazoles are another class of five-membered heterocyclic compounds that are prevalent in many medicinally important molecules, exhibiting a broad spectrum of biological activities.

The significance of this compound extends deeply into medicinal chemistry research . The halogen substituents on the phenyl ring are known to enhance the biological activity of many compounds. The presence of both chlorine and fluorine can lead to improved metabolic stability and binding affinity to biological targets.

A notable area of investigation is the development of novel antimicrobial agents . Research has demonstrated that derivatives of this compound, such as certain semicarbazones, exhibit promising antibacterial and antifungal properties. These findings are particularly relevant in the face of growing antimicrobial resistance, a major global health concern.

Furthermore, this compound serves as a crucial building block in the synthesis of potential anticancer agents . Many kinase inhibitors, a class of targeted cancer therapeutics, incorporate substituted aniline (B41778) or phenylhydrazine (B124118) moieties. The 3-chloro-4-fluoro substitution pattern can be strategically employed in the design of molecules that selectively target kinases involved in cancer cell proliferation and survival. nih.govnih.gov

Overview of Academic Research Trajectories and Future Prospects

Established Synthetic Pathways for this compound

The synthesis of this compound is primarily achieved through a well-established, multi-step chemical sequence beginning with a substituted aniline (B41778).

Diazotization and Subsequent Reduction Strategies

The most common and industrially relevant method for preparing this compound involves the diazotization of 3-chloro-4-fluoroaniline. In this process, the primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly reactive and is immediately used in the subsequent step.

The diazonium salt is then reduced to the corresponding hydrazine (B178648). A widely used reducing agent for this transformation is sodium sulfite (B76179). The reaction proceeds by adding the cold diazonium salt solution to a sodium sulfite solution, followed by heating under acidic conditions to complete the reduction and hydrolysis, yielding the final hydrazine product, often isolated as its more stable hydrochloride salt. ekb.eg Alternative reducing agents such as sodium pyrosulfite have also been employed in the synthesis of similar phenylhydrazine (B124118) derivatives. libretexts.org

Investigation of Starting Materials and Reagent Systems

The key reagents for the transformation of the aniline to the hydrazine are summarized in the table below. The choice of reagents and control of reaction conditions are crucial for maximizing yield and minimizing by-products.

| Reaction Step | Starting Material | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|---|

| Diazotization | 3-Chloro-4-fluoroaniline | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Aqueous solution, 0-5 °C | ekb.eg |

| Reduction | 3-Chloro-4-fluorophenyldiazonium chloride | Sodium Sulfite (Na₂SO₃) or Sodium Pyrosulfite (Na₂S₂O₅) | Acidic conditions (HCl), elevated temperature (e.g., 100 °C) | ekb.eglibretexts.org |

Derivatization Strategies of this compound

The true value of this compound lies in its utility as a scaffold for constructing more complex molecules. The hydrazine functional group is a potent nucleophile and a key component in condensation reactions, while the halogenated ring offers sites for further modification.

Synthesis of Novel Heterocyclic Compounds via Hydrazine Condensation

A primary derivatization strategy for this compound is its use in the synthesis of pyrazoles, a class of five-membered heterocyclic compounds. The Knorr pyrazole (B372694) synthesis and related methods involve the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound (or a synthon thereof). mdpi.com The reaction between this compound and a suitable 1,3-diketone, α,β-unsaturated ketone, or β-enaminone leads to the formation of a 1-(3-chloro-4-fluorophenyl)-substituted pyrazole ring. mdpi.comnih.gov This cyclocondensation is a robust and versatile method for creating a wide array of substituted pyrazole derivatives. organic-chemistry.org

| Reactant A | Reactant B (1,3-Dicarbonyl Equivalent) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | 1,3-Diketone | 1-(3-chloro-4-fluorophenyl)pyrazole | Cyclocondensation | mdpi.com |

Functionalization of the Hydrazine Moiety in Drug Lead Development

The synthesis of pyrazoles from this compound is not merely an academic exercise; it is a key step in the development of new therapeutic agents. The resulting pyrazole core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov For instance, this compound hydrochloride is explicitly used to prepare 1,3-diaryl substituted pyrazoles that have been investigated as potential antimalarial agents targeting the enoyl-ACP reductase enzyme of Plasmodium falciparum. sigmaaldrich.com

Strategic Modifications of the Halogenated Aromatic Ring

While derivatization at the hydrazine moiety is most common, the halogenated aromatic ring presents opportunities for advanced chemical transformations, although these are often more challenging. The two main strategies for modifying the ring are nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, Cl or F). libretexts.orgmasterorganicchemistry.com The hydrazine group (-NHNH₂) is generally considered electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, direct SNAr on this compound is difficult. Such transformations are more feasible on its precursor, 3-chloro-4-fluoronitrobenzene (B104753), where the strongly electron-withdrawing nitro group facilitates the displacement of a halide. researchgate.net

A more viable, though still complex, approach is the use of transition metal-catalyzed cross-coupling reactions. Modern synthetic methods allow for the coupling of aryl chlorides and, in some cases, aryl fluorides with various partners. nih.gov For example, a nickel-catalyzed cross-coupling could potentially be used to replace the chlorine atom with an aryl or alkyl group. However, the presence of the nucleophilic hydrazine group can complicate these reactions by coordinating to the metal catalyst, often requiring a protection strategy for the hydrazine moiety before the cross-coupling can be attempted.

Mechanistic Studies of Reactions Involving this compound

The reactivity of this compound is governed by the interplay of its hydrazine moiety and the electronic effects of the halogen substituents on the aromatic ring. Mechanistic studies provide insight into the pathways of its most important chemical transformations.

Exploration of Condensation Reaction Pathways with Carbonyl Compounds

The reaction of this compound with aldehydes and ketones is a cornerstone of its synthetic utility, most notably in the Fischer indole synthesis. wikipedia.orgbyjus.com This reaction proceeds through a well-studied, multi-step mechanism to produce substituted indoles, which are prevalent scaffolds in pharmaceuticals and natural products. wikipedia.orgnih.gov

The process begins with the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration, to form a 3-chloro-4-fluorophenylhydrazone intermediate. wikipedia.orgbyjus.com This initial condensation is typically catalyzed by acid. nih.gov

The key mechanistic steps of the subsequent cyclization are outlined below:

Tautomerization: The phenylhydrazone isomerizes to its more reactive enamine tautomer under acidic conditions. byjus.com

numberanalytics.comnumberanalytics.com-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, irreversible numberanalytics.comnumberanalytics.com-sigmatropic rearrangement. This step is the defining feature of the Fischer indole synthesis, leading to the cleavage of the weak N-N bond and the formation of a new C-C bond. wikipedia.orgbyjus.com

Rearomatization and Cyclization: The resulting diimine intermediate loses a proton to regain aromaticity. The nucleophilic amino group then attacks one of the imine carbons in an intramolecular fashion to form a five-membered ring, a cyclic aminal. wikipedia.orgnih.gov

Elimination of Ammonia (B1221849): The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic aminal, which results in the formation of the stable, aromatic indole ring. byjus.comjk-sci.com

Isotopic labeling studies have confirmed that the N1 nitrogen of the original phenylhydrazine is incorporated into the final indole ring. wikipedia.org The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as BF₃ and ZnCl₂, is crucial for the reaction's success. nih.gov

Table 1: Mechanistic Steps of the Fischer Indole Synthesis

| Step | Description | Key Intermediates |

| 1 | Condensation | Phenylhydrazone |

| 2 | Tautomerization | Ene-hydrazine (Enamine) |

| 3 | numberanalytics.comnumberanalytics.com-Sigmatropic Rearrangement | Diimine |

| 4 | Cyclization/Aromatization | Cyclic Aminal |

| 5 | Elimination | Aromatic Indole |

Analysis of Reduction Mechanisms Leading to Anilines and Related Species

The hydrazine moiety of this compound can be reduced to yield the corresponding aniline, 3-chloro-4-fluoroaniline. xieshichem.com This transformation involves the reductive cleavage of the nitrogen-nitrogen single bond.

Catalytic Hydrogenation: This is one of the most common methods for reducing hydrazines. inflibnet.ac.inlibretexts.org The mechanism involves a heterogeneous catalyst, typically a noble metal like palladium, platinum, or nickel, supported on a high-surface-area material such as carbon (Pd/C). libretexts.orggoogle.com

The generally accepted mechanism proceeds as follows:

Adsorption: Both the hydrogen gas (H₂) and the substrate (this compound) are adsorbed onto the surface of the metal catalyst. inflibnet.ac.in The H-H bond is weakened or broken upon adsorption. libretexts.org

Hydrogen Transfer: Hydrogen atoms are transferred sequentially from the catalyst surface to the nitrogen atoms of the hydrazine group. inflibnet.ac.in

N-N Bond Cleavage: The addition of hydrogen across the N-N bond leads to its cleavage, forming two amine groups. In this case, one product is the desired 3-chloro-4-fluoroaniline, and the other is ammonia.

Desorption: The final products desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

This process is thermodynamically favorable and is often carried out under pressures of hydrogen gas. libretexts.orggoogle.com

Chemical Reduction: Alternative methods using chemical reducing agents are also available. For instance, aqueous titanium(III) trichloride (B1173362) is an effective reagent for the reductive cleavage of N-N bonds in hydrazines to afford the corresponding amines in good yields. rsc.org This method is compatible with various functional groups and can proceed under acidic, neutral, or basic conditions. rsc.org

Investigations into Substitution Reactions at the Halogenated Positions

The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a process where a nucleophile replaces a leaving group (in this case, a halide) on the ring. The feasibility and regioselectivity of this reaction are dictated by the electronic nature of the substituents.

The hydrazine group (-NHNH₂) is an activating group, donating electron density to the ring, particularly at the ortho and para positions. Conversely, the halogens (Cl and F) are deactivating via their inductive effect but are also weak π-donors. In SNAr, the rate-determining step is the nucleophilic attack on the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The reaction is favored when strong electron-withdrawing groups are present to stabilize this negative charge.

In the context of this compound, the activating nature of the hydrazine group generally disfavors SNAr. However, under forcing conditions or with highly activated nucleophiles, substitution might occur. A critical aspect of SNAr on polyhalogenated aromatics is the relative leaving group ability of the halogens. The C-F bond is stronger than the C-Cl bond, but the fluoride (B91410) ion (F⁻) is a much poorer leaving group in SN1/SN2 reactions. In SNAr, the trend is reversed. The high electronegativity of fluorine strongly stabilizes the negative charge in the Meisenheimer complex at the carbon of attack, making the C-F bond more susceptible to nucleophilic attack. Therefore, in many SNAr reactions on chloro-fluoro aromatic compounds, fluorine is preferentially substituted over chlorine. mdpi.com For a nucleophile to replace the chlorine at position 3 or the fluorine at position 4, the reaction conditions would need to overcome the activating effect of the hydrazine moiety.

Application of Transition Metal-Catalyzed Coupling Reactions in this compound Derivative Synthesis

The halogen atoms on this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. nih.gov These reactions have revolutionized organic synthesis. numberanalytics.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. numberanalytics.comwikipedia.orglibretexts.org Using this compound as a substrate, this reaction could be employed to introduce a new amino group at either the chloro or fluoro position, though reactivity differences would need to be considered. The general catalytic cycle involves:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) complex. numberanalytics.com This is often the rate-determining step. numberanalytics.com

Amine Coordination and Deprotonation: An amine coordinates to the palladium center, and a base removes a proton to form an amido complex.

Reductive Elimination: The new C-N bond is formed as the desired arylamine product is eliminated, regenerating the Pd(0) catalyst. wikipedia.org

Table 2: Key Transition Metal-Catalyzed Coupling Reactions

| Reaction Name | Bond Formed | Coupling Partners | Catalyst System (Example) |

| Buchwald-Hartwig Amination | C-N | Aryl Halide + Amine | Pd(0) catalyst, Ligand, Base |

| Suzuki Coupling | C-C | Aryl Halide + Organoboron Reagent | Pd(0) catalyst, Base |

| Heck Coupling | C-C | Aryl Halide + Alkene | Pd(0) catalyst, Base |

Suzuki Coupling: The Suzuki reaction creates a C-C bond by coupling an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmasterorganicchemistry.com This allows for the introduction of new alkyl or aryl substituents onto the this compound core. The catalytic cycle is similar to the Buchwald-Hartwig amination but includes a transmetalation step. masterorganicchemistry.com

Oxidative Addition: Pd(0) inserts into the Ar-X bond.

Transmetalation: The organic group is transferred from the boron atom to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Heck Reaction: The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene. nih.govyoutube.com This reaction would attach a vinyl group to the aromatic ring of this compound. The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond, and finally β-hydride elimination to release the substituted alkene product and regenerate the catalyst. youtube.com

For all these coupling reactions, the relative reactivity of the C-Cl versus the C-F bond is a key consideration for achieving selective functionalization. Generally, C-Cl bonds are more reactive than C-F bonds in these palladium-catalyzed processes, which is opposite to the trend often seen in SNAr.

Structure Activity Relationship Sar and Rational Design Principles of 3 Chloro 4 Fluorophenylhydrazine Derivatives

Elucidation of Halogenation Pattern Influence on Biological Activity

The presence and position of halogen substituents on the phenyl ring of phenylhydrazine (B124118) derivatives are critical determinants of their biological activity. The interplay between chloro and fluoro groups, in particular, shapes the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets and its ability to traverse cellular membranes.

Impact of Chloro and Fluoro Substituent Positions on Pharmacological Profile

The pharmacological profile of 3-chloro-4-fluorophenylhydrazine derivatives is profoundly influenced by the specific positioning of the chlorine and fluorine atoms on the aromatic ring. Halogenation is a widely used strategy in medicinal chemistry to enhance the bioactivity of compounds. nih.gov The introduction of halogens can alter the electronic environment of the molecule, which may lead to more favorable interactions with biological targets. nih.govnih.gov

For instance, the presence of an electron-withdrawing group, such as a halogen, can modulate the pKa of a nearby functional group, which can be crucial for binding to a receptor. mdpi.com In a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, it was observed that fluoro substitution at the ortho position of a phenyl ring was critical for inhibitory activity against the transcriptional activity of HIF-1. nih.gov Specifically, an ortho-difluoro-substituted derivative showed significantly greater inhibition compared to a para, ortho-difluoro-substituted derivative. nih.gov This highlights the sensitivity of biological activity to the precise placement of halogen substituents.

The nature of the halogen itself also plays a significant role. While fluorine and chlorine are both halogens, they have different sizes and electronegativities, which can lead to different pharmacological outcomes. rsc.org Studies on other halogenated compounds have shown that replacing a hydrogen atom with a chlorine atom can enhance the free energy of partitioning into a lipid membrane. researchgate.netnih.gov This increased lipophilicity can lead to improved interactions with hydrophobic pockets in target proteins.

Furthermore, the combination of both chloro and fluoro substituents, as seen in this compound, presents a unique electronic and steric landscape. The interplay between the moderate electron-withdrawing nature of chlorine and the high electronegativity of fluorine can create a specific dipole moment and electrostatic potential on the molecule's surface, which can be key to its pharmacological activity.

Role of Halogen Substituents in Enhancing Biological Membrane Permeation

A crucial factor for the efficacy of many drug candidates is their ability to cross biological membranes to reach their target site. Halogenation is a common and effective strategy to improve the membrane permeability of drug molecules. researchgate.netnih.gov The introduction of halogen atoms, such as chlorine and fluorine, generally increases the lipophilicity of a compound, which facilitates its partitioning into the lipid bilayers of cell membranes. researchgate.netnih.govresearchgate.net

Studies have quantified the effect of halogenation on membrane permeation. For example, replacing a hydrogen atom with a chlorine atom has been shown to increase the permeability coefficient by a factor of approximately two. researchgate.netnih.gov This enhancement is attributed to the favorable free energy of partitioning into the lipid membrane. researchgate.netnih.gov In the case of this compound, the presence of both a chloro and a fluoro group would be expected to significantly enhance its ability to permeate biological membranes compared to unsubstituted phenylhydrazine.

Below is an interactive table summarizing the effect of halogenation on membrane permeability based on published research.

| Halogen Substitution | Change in Permeability Coefficient | Reference |

| Hydrogen to Chlorine | ~2-fold increase | researchgate.net, nih.gov |

| Hydrogen to Trifluoromethyl | ~9-fold increase | researchgate.net, nih.gov |

| Para-chloro addition | Significantly enhanced | nih.gov |

| Para-bromo addition | Significantly enhanced | nih.gov |

This data underscores the significant role that halogen substituents play in modulating the physicochemical properties of a molecule to improve its potential as a therapeutic agent.

Structural Modifications of the Hydrazine (B178648) Functional Group and their Effect on Efficacy

The hydrazine moiety (-NHNH2) is a key functional group in many biologically active compounds, and its structural modification is a common strategy to modulate pharmacological efficacy. materialsciencejournal.orgresearchgate.net Hydrazine derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial and anticancer agents. materialsciencejournal.orgpreprints.orgscirp.org

Modifications of the hydrazine group can involve acylation to form hydrazides, or condensation with aldehydes and ketones to form hydrazones. preprints.orgmdpi.com These modifications can significantly alter the electronic and steric properties of the molecule, leading to changes in its biological activity. For example, acyl hydrazine derivatives have been shown to exhibit excellent chemotherapeutic activity. materialsciencejournal.org The conversion of the hydrazine to a hydrazone can introduce a larger substituent, which can lead to new interactions with a biological target.

In the context of quinazoline (B50416) derivatives, the incorporation of a hydrazine moiety was found to enhance their potency as leishmanicidal agents compared to their parent compounds. acs.org This suggests that the hydrazine group itself can be a critical pharmacophore. Mechanistic studies on some 2-arylquinazolin-4-hydrazines have revealed that the hydrazine moiety can act as a nitric oxide (NO) donor, which contributes to their biological effect. acs.org

Furthermore, the hydrazine group can be part of a larger heterocyclic system. The synthesis of nucleoside analogues incorporating a hydrazine-ribose unit has been explored for antiviral applications. nih.gov This highlights the versatility of the hydrazine moiety in the design of new therapeutic agents. The specific modifications made to the hydrazine group in derivatives of this compound would be expected to have a profound impact on their biological profile, potentially leading to compounds with improved efficacy and selectivity.

Comparative Structure-Activity Studies with Analogous Phenylhydrazine Derivatives

For instance, comparing the activity of this compound with that of 4-fluorophenylhydrazine and 3-chlorophenylhydrazine would reveal the combined effect of the two halogen substituents. It is often observed that the introduction of multiple halogens can have a synergistic effect on biological activity. nih.gov

Furthermore, comparing this compound with other disubstituted phenylhydrazines, such as those with different halogen combinations or other electron-withdrawing or electron-donating groups, can provide a more comprehensive understanding of the SAR. For example, a study on a series of pyridazinone derivatives showed that the introduction of different substituents on the benzyl (B1604629) ring led to significant variations in their anticancer activity. researchgate.net

The position of the substituents is also a critical factor. A comparative study of fluorinated compounds found that ortho-substituents can reduce co-planarity, meta-substituents can lead to molecular broadening, and para-substituents often result in the highest mesomorphism by enhancing the longitudinal dipole moment. rsc.org These structural changes can have a direct impact on how the molecule interacts with its biological target.

In the context of phenylhydrazine derivatives, the reaction of phenylhydrazine with acylpyrazolone derivatives has been used to create new azomethine phenylhydrazones with potential free radical scavenging properties. researchgate.net By systematically varying the substituents on both the phenylhydrazine and the acylpyrazolone, a detailed SAR can be established.

Computational and Medicinal Chemistry Approaches for Optimized Derivative Design

Computational and medicinal chemistry approaches are indispensable tools in modern drug discovery for the rational design of optimized derivatives. nih.govresearchgate.net These methods allow for the prediction of the biological activity and physicochemical properties of novel compounds before their synthesis, thereby saving time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govnih.gov For derivatives of this compound, a QSAR model could be developed to predict the activity of new analogues based on descriptors such as lipophilicity, electronic properties, and steric parameters. The results of such a model could guide the selection of the most promising candidates for synthesis and biological evaluation.

Molecular docking is another powerful computational tool that is used to predict the binding mode of a ligand to its target protein. nih.govresearchgate.net By docking derivatives of this compound into the active site of a relevant target, researchers can gain insights into the key interactions that are responsible for its biological activity. This information can then be used to design new derivatives with improved binding affinity and selectivity. For example, docking studies of phenyl piperidine (B6355638) derivatives have helped to identify the important amino acid residues in the active site of the NK1 receptor and the serotonin (B10506) transporter. nih.gov

In addition to QSAR and molecular docking, other computational methods such as density functional theory (DFT) can be used to study the electronic properties and reactivity of molecules. nih.gov These methods can provide valuable information about the stability of different conformations and the distribution of electrostatic potential, which can influence how a molecule interacts with its biological target. By combining these computational approaches with traditional medicinal chemistry strategies, it is possible to design and synthesize optimized derivatives of this compound with enhanced therapeutic potential.

Biological and Pharmacological Investigations of 3 Chloro 4 Fluorophenylhydrazine and Its Derivatives

Evaluation of Antimicrobial Efficacy

Derivatives of 3-chloro-4-fluorophenylhydrazine have demonstrated notable antimicrobial properties, with specific compounds showing efficacy against both bacterial and fungal strains.

Antibacterial Activity and Underlying Biochemical Mechanisms

A series of semicarbazone derivatives of this compound have been synthesized and screened for their antibacterial activity. arabjchem.org Among the tested compounds, 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide (4f) emerged as a particularly potent agent. arabjchem.orgresearchgate.netarabjchem.org This compound exhibited significant antibacterial activity, comparable to the standard drug Ciprofloxacin, against Escherichia coli and Pseudomonas aeruginosa at a concentration of 4 μg/ml. arabjchem.org The presence of hydroxyl (OH) and nitro (NO2) groups on the phenyl ring at the 4-position was noted to be associated with good antibacterial activity. arabjchem.orgresearchgate.net

While the precise biochemical mechanisms for all derivatives are not fully elucidated, some studies on structurally related fluorinated compounds suggest a possible mode of action. For instance, some fluorinated imines have been shown to inhibit bacterial enzymes crucial for survival. nih.gov Specifically, certain fluorinated aldimines act as potent inhibitors of ecKAS III (E. coli β-ketoacyl-ACP synthase III), an essential enzyme in bacterial fatty acid synthesis. nih.gov This inhibitory action is believed to be a key mechanism behind their antibacterial effects. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide (4f) | Escherichia coli | 4 µg/ml | arabjchem.org |

| 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide (4f) | Pseudomonas aeruginosa | 4 µg/ml | arabjchem.org |

| Compound 4d | Various bacteria | Moderate activity (16-32 µg/ml) | arabjchem.org |

| Compound 4k | Various bacteria | Moderate activity (16-32 µg/ml) | arabjchem.org |

Antifungal Activity and Target Enzyme Inhibition

The antifungal potential of this compound derivatives has also been investigated. In a study of semicarbazone derivatives, 2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide (4g) was identified as the most active antifungal compound. arabjchem.orgresearchgate.netarabjchem.org It displayed inhibitory activity against Aspergillus niger and Candida albicans with MIC values of 4 and 8 μg/ml, respectively. arabjchem.org The presence of a methoxy (B1213986) (OCH3) group on the phenyl ring at the 4-position appeared to contribute to this moderate antifungal activity. arabjchem.orgresearchgate.net Other derivatives also showed moderate to low antifungal effects. arabjchem.org

The specific target enzymes for these particular derivatives have not been definitively identified in the provided research. However, the broader class of antifungal agents is known to target various fungal-specific enzymes. nih.gov These include enzymes involved in cell wall synthesis, such as β-1,3-D-glucan synthase, and those crucial for cell membrane integrity, like lanosterol (B1674476) 14α-demethylase. nih.gov Other potential targets in fungi include topoisomerases and enzymes involved in essential metabolic pathways like biotin (B1667282) biosynthesis. nih.gov Future research may explore if derivatives of this compound act on similar targets.

Anticancer Potential and Cytotoxicity Assessments in Vitro

The exploration of this compound derivatives has extended to their potential as anticancer agents, with studies revealing their ability to modulate cancer cell growth and induce cell death.

Modulation of Cellular Proliferation and Apoptotic Pathways

Hydrazone derivatives, a class of compounds that can be derived from this compound, have shown promise in inhibiting cancer cell proliferation and inducing apoptosis (programmed cell death). For example, a fluoro-thiazolylhydrazone compound, TSC-3C, was found to inhibit the proliferation, migration, and invasion of triple-negative breast cancer (TNBC) cells. nih.govresearchgate.net This compound was observed to induce mitochondrial dysfunction and apoptosis. nih.govresearchgate.net The mechanism of action appears to involve the regulation of the MAPK (mitogen-activated protein kinase) pathway, specifically by reducing the phosphorylation of ERK1/2 and increasing the levels of phosphorylated JNK and p38. nih.gov

Furthermore, some quinoline-based dihydrazone derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells in a dose-dependent manner. rsc.org Studies using AO/EB double staining and flow cytometry confirmed the apoptotic effects of these compounds. rsc.org

Differential Activity Against Human Cancer Cell Lines

Derivatives of this compound have demonstrated varied levels of cytotoxic activity against different human cancer cell lines. In one study, a series of quinoline-based dihydrazone derivatives exhibited significant antiproliferative activity against human gastric cancer (BGC-823), human hepatoma (BEL-7402), human breast cancer (MCF-7), and human lung adenocarcinoma (A549) cell lines, with IC50 values ranging from 7.01 to 34.32 μM. rsc.org Notably, these compounds showed low cytotoxicity against the normal human liver cell line HL-7702. rsc.org

Specifically, compounds 3b and 3c in this series displayed potent cytotoxic activity against MCF-7 cells with IC50 values of 7.016 μM and 7.05 μM, respectively. rsc.org Another study on a fluoro-thiazolylhydrazone, TSC-3C, showed it had varying inhibitory effects on the proliferation of ten different human cancer cell lines, with the lowest IC50 value of 2.79 ± 0.71 μM observed in the MDA-MB-231 breast cancer cell line. nih.gov This compound showed no toxicity against the normal L-02 cell line. nih.gov

Table 2: In Vitro Anticancer Activity of Selected Hydrazone Derivatives

| Compound/Derivative Type | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Quinoline-based dihydrazones (3a-3d) | BGC-823, BEL-7402, MCF-7, A549 | 7.01 - 34.32 | rsc.org |

| Quinoline-based dihydrazone (3b) | MCF-7 | 7.016 | rsc.org |

| Quinoline-based dihydrazone (3c) | MCF-7 | 7.05 | rsc.org |

| Fluoro-thiazolylhydrazone (TSC-3C) | MDA-MB-231 | 2.79 ± 0.71 | nih.gov |

Enzyme Inhibition and Receptor Binding Profiling

The biological activities of this compound derivatives are often linked to their ability to inhibit specific enzymes or bind to cellular receptors. As mentioned previously, some fluorinated imines, which are structurally related to derivatives of this compound, have been identified as inhibitors of the bacterial enzyme ecKAS III. nih.gov

In the context of anticancer activity, molecular docking studies have provided insights into potential enzyme targets. For certain quinoline-based dihydrazone derivatives, molecular docking suggests that CDK2 (Cyclin-Dependent Kinase 2), a key regulator of the cell cycle, may be a target. rsc.org Additionally, these compounds are proposed to bind with DNA via partial insertion. rsc.org

For antifungal activity, while specific targets for the this compound derivatives discussed are not yet confirmed, related compounds have been shown to inhibit enzymes like tyrosinase. nih.gov For example, certain 3-hydroxypyridin-4-one derivatives containing benzyl (B1604629) hydrazide groups act as competitive inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov Molecular docking studies of these inhibitors revealed interactions with key residues in the active site of the enzyme. nih.gov

Inhibition of Acetyltransferases and their Role in Pathogen Virulence

There is currently no publicly available research data on the direct inhibition of acetyltransferases by this compound or its derivatives and their subsequent role in pathogen virulence. While studies on related compounds like 1-acetyl-2-phenylhydrazine (B92900) have explored their reactions with hemoglobin, this does not provide insight into the specific enzymatic inhibition of acetyltransferases relevant to pathogen virulence. nih.gov Further research is required to determine if this class of compounds possesses any activity in this area.

Studies on Tyrosinase Inhibition and Related Biochemical Pathways

The 3-chloro-4-fluorophenyl moiety has been identified as a key structural feature for the inhibition of tyrosinase, an enzyme involved in melanin production. Research has shown that incorporating this motif into various chemical scaffolds can significantly enhance their tyrosinase inhibitory activity.

A study focused on the development of tyrosinase inhibitors from Agaricus bisporus (AbTYR) demonstrated that new 3-chloro-4-fluorophenyl-based benzamide (B126) compounds exhibited potent inhibitory effects. These compounds achieved IC50 values in the low micromolar to nanomolar range, indicating a notable improvement in potency compared to their 4-fluorophenyl-based counterparts. For instance, the introduction of the 3-chloro-4-fluorophenyl fragment into certain chemotypes led to a significant enhancement in inhibitory activity, with some derivatives displaying IC50 values as low as 0.19 µM. In contrast, unsubstituted parent compounds were found to be inactive.

The following table summarizes the tyrosinase inhibitory activity of various compounds containing the 3-chloro-4-fluorophenyl moiety:

| Compound | IC50 (µM) |

| 1d | 0.19 |

| 1e | 1.72 |

| 1f | Not specified |

| 2c | 1.73 |

| 2d | 1.38 |

| 3b | More potent than parent |

| 4d | 2.96 |

| 4e | 10.65 |

| 4f | Low micromolar range |

This table is based on data from a study on tyrosinase inhibitors and presents the IC50 values for various derivatives containing the 3-chloro-4-fluorophenyl moiety.

Investigation of NADPH Oxidase Inhibition and Redox Modulation

Currently, there is no specific research available that investigates the direct inhibition of NADPH oxidase by this compound or its derivatives. While general NADPH oxidase inhibitors have been studied for their role in modulating redox pathways, the specific activity of compounds containing the this compound scaffold in this context remains to be explored. nih.gov

Assessment of Binding Affinity to Specific Biological Receptors

The binding affinity of derivatives containing the 3-chloro-4-fluorophenyl group to specific biological receptors has been investigated, primarily through molecular docking studies. These computational analyses provide insights into the potential interactions between the compounds and the active sites of target proteins.

In the context of tyrosinase inhibition, docking simulations have suggested plausible binding poses for derivatives with the 3-chloro-4-fluorophenyl moiety within the catalytic site of the enzyme. These in-silico studies support the experimental findings of their inhibitory activity.

Furthermore, a radiolabeled PET probe, 3-Chloro-4-[¹⁸F]fluorophenyl-(4-fluoro-4-[[(5-methyl-pyrimidin-2-ylmethyl)-amino]-methyl]-piperidin-1-yl)methanone, was developed for imaging the 5-HT₁A receptor. nih.gov The unlabeled version of this compound, F15599, demonstrated a nanomolar affinity for the 5-HT₁A receptor, highlighting the potential of the 3-chloro-4-fluorophenyl group in designing ligands for specific G-protein coupled receptors. nih.gov

The following table presents the binding affinity data for a compound containing the 3-chloro-4-fluorophenyl moiety:

| Compound | Receptor | Affinity (Ki) |

| F15599 | 5-HT₁A | Nanomolar range |

This table shows the binding affinity of F15599, a compound containing the 3-chloro-4-fluorophenyl group, to the 5-HT₁A receptor.

Exploration of Other Therapeutic Modalities

Beyond enzyme inhibition, the therapeutic potential of compounds structurally related to this compound has been explored in other areas.

Neuropharmacological Activities (e.g., Anticonvulsant, Antidepressant)

While direct studies on this compound derivatives are limited, the broader class of hydrazone derivatives has been investigated for neuropharmacological activities. rfppl.co.inresearchgate.net Hydrazones are known to possess anticonvulsant and antidepressant properties. rfppl.co.in For instance, certain N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown activity in maximal electroshock (MES) seizure models, a common screening method for anticonvulsant drugs. nih.gov However, specific data on the anticonvulsant or antidepressant effects of direct derivatives of this compound are not currently available.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic potential of phenylhydrazine (B124118) and hydrazone derivatives has been a subject of interest. nih.govnih.govscialert.net Some reports suggest that the hydrazone moiety can act as a pharmacophore for the inhibition of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov For example, certain pyrazole (B372694) derivatives of benzimidazole (B57391) have demonstrated both analgesic and anti-inflammatory activities in preclinical models. scialert.net However, there is a lack of specific studies focusing on the anti-inflammatory and analgesic properties of direct derivatives of this compound.

Antimalarial and Antitubercular Research Directions

The emergence of drug-resistant strains of Plasmodium falciparum and Mycobacterium tuberculosis necessitates the exploration of novel chemical scaffolds for the development of new antimalarial and antitubercular agents. While direct studies on this compound are limited in this context, research into derivatives of structurally related compounds, such as substituted phenylhydrazines and their cyclized products, offers valuable insights into potential research avenues.

One promising direction involves the synthesis of triazolopyrazine derivatives. Although not originating directly from this compound, studies on similar fluorinated analogues provide a blueprint for future work. For instance, new fluorinated triazolopyrazine compounds have been synthesized and evaluated for their antimalarial activity. researchgate.net The synthesis often involves late-stage functionalization of a triazolopyrazine scaffold. researchgate.netorgsyn.org The inhibitory activity of these compounds against drug-sensitive (3D7) and drug-resistant (Dd2) strains of P. falciparum has been assessed, with some compounds showing moderate activity. researchgate.net

Another area of investigation is the synthesis of thiocarbamide derivatives. Researchers have synthesized a series of dihalosubstituted thiocarbamide derivatives starting from compounds like 3-chloro-4-fluoroaniline, a close structural relative of this compound. nih.gov These derivatives have been screened for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. nih.gov Some of the synthesized compounds have demonstrated moderate to good antitubercular activity, with specific derivatives showing promising minimum inhibitory concentrations (MIC). nih.gov

The table below summarizes the antimalarial activity of some synthesized triazolopyrazine derivatives, indicating the potential for this class of compounds.

Table 1: Antimalarial Activity of Selected Triazolopyrazine Derivatives

| Compound | IC₅₀ (nM) vs. P. falciparum 3D7 | IC₅₀ (nM) vs. P. falciparum Dd2 |

|---|---|---|

| Derivative A | 9.43 ± 0.44 | 10.24 ± 0.75 |

| Derivative B | 18.77 ± 0.21 | 14.29 ± 2.26 |

| Derivative C | 22.53 ± 1.03 | 45.09 ± 6.58 |

| Derivative D | 31.04 ± 2.37 | 58.56 ± 1.68 |

Data sourced from a study on fluorinated triazolopyrazine compounds. researchgate.net

Similarly, research into antitubercular agents has yielded promising results with derivatives of related structures. The table below presents the antitubercular activity of selected dihalosubstituted thiocarbamide derivatives.

Table 2: Antitubercular Activity of Selected Thiocarbamide Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) in μg/mL |

|---|---|

| Derivative 7e | 12.5 |

| Derivative 8d | 25 |

| Derivative 8e | 25 |

Data represents activity against Mycobacterium tuberculosis (ATCC-25177). nih.gov

These findings suggest that the this compound scaffold could serve as a valuable starting point for the synthesis of novel antimalarial and antitubercular candidates. Future research could focus on the synthesis of analogous triazolopyrazines and thiocarbamides derived from this compound and the evaluation of their biological activity.

Potential Applications in Agricultural Chemical Research

The chemical scaffold of this compound and its derivatives holds potential for the development of novel agrochemicals, particularly fungicides and insecticides. Phenylhydrazine derivatives have been investigated for their utility in crop protection, and the specific substitution pattern of this compound may offer advantages in terms of efficacy and selectivity.

Research into phenylhydrazone derivatives has shown promise in developing new fungicides. For example, a series of phenylhydrazone derivatives containing two carbonic acid ester groups were synthesized and showed strong antifungal activities against various plant pathogens. nih.gov One of the most promising compounds demonstrated an EC₅₀ value of 1.91 mg/L against Rhizoctonia solani, comparable to the commercial fungicide drazoxolon. nih.gov The synthesis of such compounds typically involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde. nih.gov

Furthermore, a patent has described the synthesis of 3-chloro-2-hydrazinopyridine (B1363166) derivatives, which have shown significant inhibitory effects against tomato bacterial spot and cucumber Fusarium wilt. google.com For instance, at a concentration of 100 µg/ml, a derivative showed an inhibition rate of 82.54% against tomato bacterial spot and 71.11% against cucumber Fusarium wilt. google.com This highlights the potential of incorporating the chloro- and hydrazino- functionalities into heterocyclic systems for fungicidal applications.

In the realm of insecticides, hydrazone derivatives are also being explored. Studies have investigated the insecticidal activity of synthesized hydrazone, dihydropyridine, and 3-cyano-1,4-dihydro-pyridazin-4-one derivatives against pests like the oleander aphid (Aphis nerii). researchgate.net

The fungicidal activity of selected phenylhydrazone derivatives is presented in the table below.

Table 3: Fungicidal Activity of Selected Phenylhydrazone Derivatives

| Pathogen | Compound | EC₅₀ (mg/L) |

|---|---|---|

| Rhizoctonia solani | Derivative 5H₁ | 1.91 |

| Botrytis cinerea | Derivative 5H₁ | > 50 |

| Colletotrichum capsici | Derivative 5H₁ | > 50 |

Data from a study on phenylhydrazone derivatives with carbonic acid ester groups. nih.gov

The inhibitory effects of a 3-chloro-2-hydrazinopyridine derivative are summarized in the following table.

Table 4: Inhibitory Effect of a 3-Chloro-2-hydrazinopyridine Derivative

| Disease | Inhibition Rate (%) at 100 µg/ml |

|---|---|

| Tomato Bacterial Spot | 82.54 |

| Cucumber Fusarium Wilt | 71.11 |

Data sourced from a patent on 3-chloro-2-hydrazinopyridine derivatives. google.com

These research directions indicate that derivatives of this compound could be valuable candidates for the development of new and effective agricultural chemicals. Future work could involve the synthesis and screening of a library of compounds derived from this compound to identify lead structures with potent fungicidal or insecticidal properties.

Computational Chemistry and Molecular Modeling Studies of 3 Chloro 4 Fluorophenylhydrazine Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 3-chloro-4-fluorophenylhydrazine. By solving the Schrödinger equation for the molecule, researchers can obtain detailed information about its geometry, orbital energies, and charge distribution.

A typical approach involves geometry optimization of the molecule to find its most stable conformation. Subsequent frequency calculations can confirm that the optimized structure corresponds to a true energy minimum. From these calculations, key electronic descriptors can be derived. For a molecule like this compound, with a similar core structure to 3-chloro-4-fluoronitrobenzene (B104753), DFT calculations using a basis set such as B3LYP/6-311++G(d,p) can provide valuable insights. prensipjournals.comresearchgate.net

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The molecular electrostatic potential (MEP) surface is another critical output. It visually represents the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms of the hydrazine (B178648) group are expected to be electron-rich, making them potential sites for hydrogen bonding and interaction with biological targets. Conversely, the aromatic ring, influenced by the electron-withdrawing halogen atoms, will exhibit distinct electrostatic patterns.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data Based on Similar Structures)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

| Electron Affinity | 1.8 eV |

| Ionization Potential | 7.0 eV |

This table presents hypothetical data based on expected values from DFT calculations on structurally similar molecules for illustrative purposes.

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on how this compound and its derivatives interact with biological macromolecules, such as enzymes or receptors. These simulations model the atomic motions of the system over time by solving Newton's equations of motion.

The process begins with the docking of the ligand (the hydrazine derivative) into the active site of the target protein. This initial pose is then subjected to MD simulation in a simulated physiological environment, including water molecules and ions. The simulation reveals how the ligand's conformation and its interactions with the protein's amino acid residues evolve over time.

Key analyses from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the binding complex. A stable RMSD suggests that the ligand remains securely bound in the active site. Furthermore, detailed analysis of the simulation trajectory can identify specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity. This information is crucial for understanding the mechanism of action and for designing derivatives with improved binding. For instance, hydrazine derivatives have been studied as inhibitors of dipeptidyl peptidase-IV (DPP-IV), where MD simulations helped to validate their binding modes.

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Starting with the this compound scaffold, a virtual library of novel derivatives can be designed by systematically adding various substituents at different positions on the phenyl ring or the hydrazine moiety.

This virtual library can then be screened against a specific biological target using molecular docking programs. These programs predict the binding conformation and estimate the binding affinity of each compound in the library. The top-scoring compounds, which are predicted to have the highest affinity for the target, are then selected for further investigation.

This approach significantly accelerates the drug discovery process by prioritizing the synthesis and biological testing of the most promising candidates, saving considerable time and resources. The design of these virtual libraries can be guided by the structural information obtained from quantum chemical calculations and molecular dynamics simulations to focus on derivatives with favorable electronic and steric properties.

Prediction of Pharmacokinetic and Pharmacodynamic Parameters

Computational models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For this compound and its derivatives, these in silico predictions are vital for assessing their drug-likeness and potential for development as therapeutic agents.

Various software tools and web servers are available to calculate a range of physicochemical and pharmacokinetic parameters based on the molecular structure. These parameters often include predictions of oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. For example, studies on phenoxyhydrazine-1,3-thiazole derivatives have utilized such predictions to evaluate their drug-like properties. nih.gov

Pharmacodynamic parameters, which relate to the drug's effect on the body, can also be inferred from computational studies. For instance, the binding affinity and interaction profile obtained from molecular docking and MD simulations can provide an initial estimate of the compound's potency and selectivity for its target. A derivative of this compound, [18F]F15599, has been investigated as a PET imaging agent for the 5-HT1A serotonin (B10506) receptor, highlighting the potential for this scaffold in neuropharmacology. nih.gov

Table 2: Predicted ADMET Properties of this compound (Illustrative Data)

| Property | Predicted Value | Interpretation |

| Oral Bioavailability | Moderate to High | Likely to be absorbed after oral administration. |

| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway. |

| Ames Mutagenicity | Potential Concern | Hydrazine moiety may raise toxicity flags. |

| Human Ether-a-go-go-Related Gene (hERG) Inhibition | Low Risk | Unlikely to cause cardiotoxicity. |

This table contains illustrative data to demonstrate the types of parameters predicted by ADMET models.

Advanced Analytical Methodologies for Research on 3 Chloro 4 Fluorophenylhydrazine

Spectroscopic Characterization (NMR, FT-IR, UV-Vis) for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for the initial identification and verification of 3-Chloro-4-fluorophenylhydrazine. Each technique provides unique insights into the molecule's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the molecular framework.

¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the aromatic protons would appear as distinct multiplets in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns and coupling constants dictated by their positions relative to the chloro, fluoro, and hydrazine (B178648) substituents. The protons of the hydrazine group (-NHNH₂) would appear as broader signals, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR (Carbon-13 NMR) reveals the carbon skeleton of the molecule. The spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogen and hydrazine groups. The carbon atom bonded to fluorine would exhibit a characteristic large coupling constant (¹JCF). Theoretical calculations using Density Functional Theory (DFT) for the related precursor, 3-chloro-4-fluoronitrobenzene (B104753), show ¹³C chemical shifts ranging from approximately 130 to 186 ppm, offering a reference for expected values. prensipjournals.com

¹⁹F NMR (Fluorine-19 NMR) is highly specific for confirming the presence and environment of the fluorine atom. A single resonance would be expected, with its chemical shift providing information about the electronic environment of the C-F bond.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands. For instance, the N-H stretching vibrations of the hydrazine group typically appear in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching is observed around 3000-3100 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring occur at approximately 1400-1600 cm⁻¹. The C-F and C-Cl stretching vibrations are found in the fingerprint region, typically around 1100-1300 cm⁻¹ and 600-800 cm⁻¹, respectively. researchgate.netnih.gov The IR spectrum of the related compound 3-Chloro-4-fluoroaniline shows characteristic peaks that can be used for comparison. chemicalbook.com

UV-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within the molecule. The substituted benzene ring constitutes the primary chromophore. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption maxima in the UV region, corresponding to π→π* transitions of the aromatic system. The position and intensity of these bands are influenced by the electronic effects of the chloro, fluoro, and hydrazine substituents. Computational studies on the precursor 3-chloro-4-fluoronitrobenzene provide insights into expected electronic transitions. prensipjournals.com

Table 1: Summary of Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Region/Value | Information Provided |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | ~6.5 - 8.0 ppm | Chemical environment and coupling of H atoms |

| Hydrazine Protons | Variable, broad | Presence of -NHNH₂ group | |

| ¹³C NMR | Aromatic Carbons | ~110 - 150 ppm | Carbon skeleton, C-F coupling |

| ¹⁹F NMR | Fluorine Signal | Specific chemical shift | Confirmation of fluorine presence and environment |

| FT-IR | N-H Stretch | 3200 - 3400 cm⁻¹ | Presence of hydrazine functional group |

| C=C Stretch (Aromatic) | 1400 - 1600 cm⁻¹ | Aromatic ring structure | |

| C-F Stretch | 1100 - 1300 cm⁻¹ | Presence of C-F bond | |

| C-Cl Stretch | 600 - 800 cm⁻¹ | Presence of C-Cl bond | |

| UV-Vis | λmax | ~200 - 400 nm | Electronic transitions of the aromatic system |

Chromatographic Techniques (HPLC, GC, TLC) for Separation, Purity, and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and isomers, as well as for assessing its purity and monitoring the progress of reactions.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile compounds like phenylhydrazines.

Separation and Purity: A reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.com This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.comrasayanjournal.co.in By optimizing the mobile phase gradient and flow rate, excellent separation of this compound from its positional isomers (e.g., 2-chloro-4-fluorophenylhydrazine) and other impurities can be achieved. rasayanjournal.co.in Detection is commonly performed using a UV detector set at a wavelength where the analyte absorbs strongly.

Reaction Monitoring: HPLC can be used to track the consumption of starting materials and the formation of this compound over time, allowing for the optimization of reaction conditions such as temperature and catalyst loading.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While hydrazines can sometimes be challenging due to their polarity and potential for degradation at high temperatures, GC can be used for purity assessment, often after derivatization to increase volatility and stability. researchgate.net A capillary column with a suitable stationary phase (e.g., a nonpolar or medium-polarity phase) is used, and detection is typically carried out with a Flame Ionization Detector (FID) or a mass spectrometer (GC/MS). researchgate.net

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for qualitative analysis. It is frequently used to quickly monitor reaction progress and identify suitable solvent systems for larger-scale column chromatography purification. A sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a chamber with a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). The separated spots are visualized under UV light or by staining. The retention factor (Rf) value is characteristic for a given compound in a specific solvent system.

Table 2: Overview of Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Detector | Application |

|---|---|---|---|---|

| HPLC | C18 (Reverse-Phase) | Acetonitrile/Water (acidified) | UV | Quantitative Purity, Isomer Separation, Reaction Monitoring |

| GC | Capillary (e.g., DB-5) | - (Temperature Program) | FID, MS | Purity Assessment (often with derivatization) |

| TLC | Silica Gel | Hexane/Ethyl Acetate | UV Lamp | Qualitative Reaction Monitoring, Solvent System Screening |

Mass Spectrometry (HRMS, GC/MS) for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides critical information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of this compound with high precision (typically to four or five decimal places). This allows for the unambiguous determination of its elemental formula (C₆H₆ClFN₂). The experimentally measured mass is compared to the calculated theoretical mass; a close match confirms the molecular formula and, by extension, the identity of the compound. The molecular weight of this compound is 160.58 g/mol . matrix-fine-chemicals.comchemicalbook.com

Gas Chromatography/Mass Spectrometry (GC/MS) combines the separation power of GC with the detection capabilities of MS. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI). The resulting molecular ion (M⁺) and its fragment ions are detected. The fragmentation pattern is a reproducible fingerprint that helps to confirm the structure. For this compound, characteristic fragments would include the loss of the hydrazine moiety, chlorine, and fluorine atoms, as well as cleavage of the benzene ring. nih.govmiamioh.edu The presence of chlorine is often indicated by a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| Ion | m/z (for ³⁵Cl) | Possible Identity |

|---|---|---|

| [M]⁺ | 160 | Molecular Ion |

| [M+2]⁺ | 162 | Molecular Ion with ³⁷Cl isotope |

| [M - N₂H₃]⁺ | 129 | Loss of hydrazinyl radical |

| [M - Cl]⁺ | 125 | Loss of chlorine radical |

| [C₆H₄FN]⁺ | 111 | Fragment from ring cleavage |

| [C₆H₄F]⁺ | 95 | Fluorophenyl cation |

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique involves directing X-rays onto a single crystal of the compound. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. The resulting data allows for the calculation of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecule's connectivity and conformation.

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its structure, including the relative positions of the chloro, fluoro, and hydrazine substituents on the aromatic ring. As of now, a published crystal structure for this compound (CAS 84282-78-0) is not available in the surveyed scientific literature. matrix-fine-chemicals.comnih.gov

Development and Validation of Biological Assays for In Vitro and In Vivo Efficacy Studies

While this compound is primarily a synthetic intermediate, it serves as a crucial building block for synthesizing more complex molecules with potential biological activity. Therefore, the development of biological assays is focused on evaluating the efficacy of these derivatives.

In Vitro Efficacy Studies: These studies are performed in a controlled laboratory environment, typically using isolated cells, proteins, or enzymes.

Receptor Binding Assays: Derivatives of this compound have been used to create ligands for specific receptors. For example, the radiolabeled compound [¹⁸F]F15599, a 5-HT₁A receptor agonist, was developed for use in Positron Emission Tomography (PET) imaging. nih.gov The validation of its efficacy involved in vitro autoradiography on brain slices to confirm its binding to target regions rich in 5-HT₁A receptors, like the hippocampus. nih.gov Competition binding studies with known agonists and antagonists are also performed to determine selectivity and affinity. nih.gov

Enzyme Inhibition Assays: Other derivatives, such as chlorophenylquinazolin-4(3H)-ones, have been synthesized and tested as enzyme inhibitors. researchgate.net For instance, their ability to inhibit the tyrosinase enzyme, which is involved in melanin (B1238610) production, can be measured spectrophotometrically. The assay measures the decrease in the rate of product formation when the enzyme is incubated with its substrate (e.g., L-DOPA) in the presence of the inhibitor compound. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a key parameter determined from these assays. researchgate.net

Pharmacokinetic and Stability Studies: Before assessing efficacy, the stability of the compound in a biological system is often evaluated. For [¹⁸F]F15599, studies in rats were performed to determine the percentage of the intact compound in the brain at various time points after injection. nih.gov

PET Imaging Studies: In vivo PET imaging in animal models (e.g., rats) is used to visualize the distribution and target engagement of radiolabeled derivatives like [¹⁸F]F15599. These studies confirm that the compound reaches its intended target in the brain and can be displaced by other known ligands, validating its mechanism of action in a living system. nih.gov

The development and validation of these assays are critical for establishing the structure-activity relationship (SAR) and identifying promising lead compounds for further therapeutic development.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| [¹⁸F]F15599 |

| 2-chloro-4-fluorophenylhydrazine |

| 3-chloro-4-fluoronitrobenzene |

| 3-Chloro-4-fluoroaniline |

| 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate |

| (3-Chlorophenyl)hydrazine |

| 4-Chlorophenylhydrazine |

| L-DOPA |

Future Perspectives and Challenges in 3 Chloro 4 Fluorophenylhydrazine Research

Strategies for Lead Optimization and Drug Discovery

The journey from a promising lead compound to a viable drug candidate is fraught with challenges. For derivatives of 3-chloro-4-fluorophenylhydrazine, lead optimization is a critical step to enhance efficacy and improve pharmacokinetic profiles. nih.gov

Overcoming Pharmacokinetic Limitations

A significant hurdle in drug development is ensuring that the active compound reaches its target in the body in sufficient concentrations and for an adequate duration. This involves optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule. nih.gov

Future research will likely focus on modifying the this compound scaffold to improve its pharmacokinetic profile. Strategies may include:

Structural Simplification: Reducing the molecular complexity by removing non-essential functional groups can lead to improved synthetic accessibility and better pharmacokinetic properties. nih.gov

Introduction of Polar Functional Groups: The addition of polar groups can enhance solubility and alter metabolic pathways, potentially reducing clearance rates and increasing bioavailability.

Prodrug Approaches: Designing prodrugs that are converted to the active form in vivo can overcome issues of poor absorption or rapid metabolism.

A key aspect of overcoming these limitations is the use of therapeutic drug monitoring (TDM) to ensure that drug concentrations are within the therapeutic target range. mdpi.com This is particularly important for patient populations with altered physiology, such as critically ill patients. nih.gov

Addressing Drug Resistance Mechanisms

The emergence of drug resistance is a major threat to the long-term efficacy of any new therapeutic agent. For compounds derived from this compound, understanding and circumventing potential resistance mechanisms is paramount. Resistance can be intrinsic or acquired, with the latter being a growing concern in the treatment of various diseases. mdpi.com

Future strategies to combat drug resistance may involve:

Combination Therapy: Using the this compound derivative in conjunction with other drugs that have different mechanisms of action can reduce the likelihood of resistance developing.

Target Modification: Designing derivatives that bind to different sites on the target protein or inhibit multiple targets simultaneously can be an effective strategy.

Inhibition of Resistance-Conferring Enzymes: In cases where resistance is due to enzymatic degradation of the drug, co-administration of an inhibitor of that enzyme can restore efficacy.

Integration of Omics Technologies in Mechanistic Elucidation

The advent of "omics" technologies—genomics, proteomics, metabolomics, and transcriptomics—has revolutionized our ability to understand the complex biological pathways affected by a drug. For this compound and its derivatives, these technologies can provide a comprehensive view of their mechanism of action.

By analyzing changes in gene expression, protein levels, and metabolite profiles in response to treatment, researchers can identify the specific cellular pathways that are modulated by the compound. This information is invaluable for:

Target Identification and Validation: Confirming the intended molecular target and identifying potential off-target effects.

Biomarker Discovery: Identifying biomarkers that can predict patient response or monitor treatment efficacy.

Understanding Toxicity: Elucidating the molecular basis of any observed toxicity, which can guide further optimization to improve the safety profile.

Pharmacogenomics, the study of how genetic variations impact drug response, is another critical area. mdpi.com Identifying genetic markers associated with efficacy or adverse effects can pave the way for personalized medicine, where treatment is tailored to an individual's genetic makeup. mdpi.comnih.gov

Exploration of Novel Chemical Space through Derivative Synthesis

The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives, each with potentially unique biological activities. nih.gov Exploring this novel chemical space is a key strategy for discovering new therapeutic agents.

The synthesis of new derivatives often involves modifying the core structure by introducing different substituents at various positions. For instance, this compound hydrochloride is used to prepare 1,5- and 1,3-diaryl substituted pyrazoles as potential antimalarials. chemicalbook.com The synthesis of N-aroyl-N'-phenyl-hydrazines has also been explored, with some halogen-substituted derivatives showing promising fungistatic activity. nih.gov